

# Spectroscopic Profile of 4-Iodo-2-(trifluoromethyl)benzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodo-2-(trifluoromethyl)benzonitrile

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This technical guide provides a summary of available spectroscopic data and general experimental protocols for the characterization of **4-Iodo-2-(trifluoromethyl)benzonitrile** (CAS No. 101066-87-9). This compound, with the molecular formula  $C_8H_3F_3IN$  and a molecular weight of 297.02 g/mol, is a solid with a melting point of 50-55 °C. While a comprehensive public dataset of its spectroscopic characterization is not readily available, this document compiles the accessible information and outlines the standard methodologies for obtaining the necessary spectra.

## Summary of Spectroscopic Data

Detailed experimental spectra for **4-Iodo-2-(trifluoromethyl)benzonitrile** are not widely published. The following tables summarize the currently available data and indicate where information is not publicly accessible.

Table 1:  $^1H$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	-	-	-	-

Table 2:  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	-

Table 3:  $^{19}\text{F}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
-65.1	singlet	-CF <sub>3</sub>

Table 4: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
Data not available	-

Table 5: Mass Spectrometry Data

m/z	Ion Type
Data not available	-

## Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a solid aromatic compound like **4-Iodo-2-(trifluoromethyl)benzonitrile**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## Sample Preparation:

- Dissolve approximately 5-10 mg of **4-Iodo-2-(trifluoromethyl)benzonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) for <sup>1</sup>H and <sup>13</sup>C NMR, or hexafluorobenzene (C<sub>6</sub>F<sub>6</sub>) for <sup>19</sup>F NMR.

## <sup>1</sup>H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64, depending on sample concentration.
  - Relaxation delay: 1-5 seconds.
  - Spectral width: 0-12 ppm.

## <sup>13</sup>C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
  - Relaxation delay: 2 seconds.
  - Spectral width: 0-200 ppm.

### $^{19}\text{F}$ NMR Spectroscopy:

- Instrument: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the  $^1\text{H}$  frequency (e.g., 376 MHz for a 400 MHz  $^1\text{H}$  spectrometer).
- Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64.
  - Relaxation delay: 1-5 seconds.
  - Spectral width: A range appropriate for trifluoromethyl groups, typically centered around -60 to -70 ppm.

## Infrared (IR) Spectroscopy

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Spectral range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of scans: 16-32.
  - A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
- Heat the probe to volatilize the sample into the ion source.
- Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

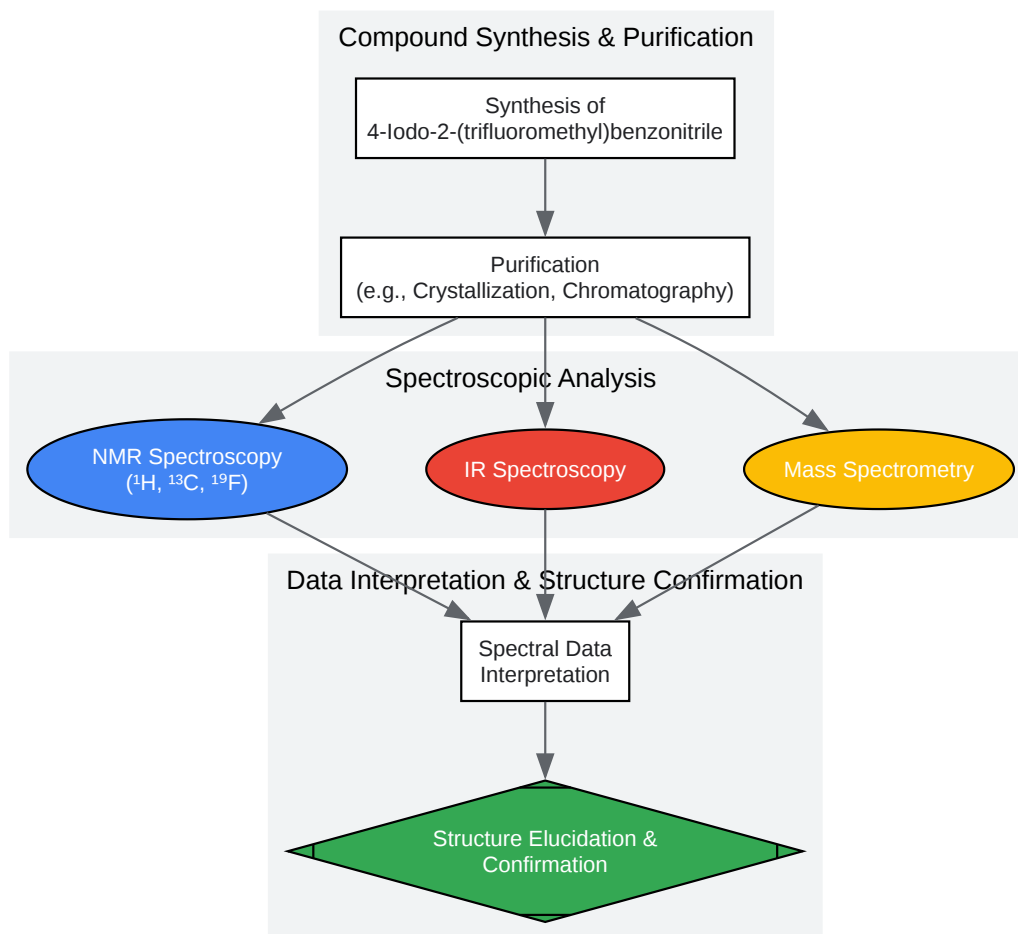
Data Acquisition:

- Instrument: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Parameters:
  - Mass range:  $m/z$  50-500.
  - Scan speed: Dependant on the instrument, typically 1-2 scans per second.
  - The data acquired will show the mass-to-charge ratio of the molecular ion and various fragment ions.

## Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel compound is depicted below.

## Spectroscopic Analysis Workflow for 4-Iodo-2-(trifluoromethyl)benzonitrile



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## Spectroscopic analysis workflow.

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